molecular formula C10H16F2O2 B15239830 2-(3,3-Difluoro-5,5-dimethylcyclohexyl)aceticacid

2-(3,3-Difluoro-5,5-dimethylcyclohexyl)aceticacid

Cat. No.: B15239830
M. Wt: 206.23 g/mol
InChI Key: UOBDLSVHSWEKEC-UHFFFAOYSA-N
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Description

2-(3,3-Difluoro-5,5-dimethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C10H16F2O2 It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and two methyl groups, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoro-5,5-dimethylcyclohexyl)acetic acid typically involves the fluorination of a suitable cyclohexane derivative followed by the introduction of the acetic acid group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoro-5,5-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3,3-Difluoro-5,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoro-5,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The acetic acid moiety can interact with enzymes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluoro-5-methylcyclohexyl)acetic acid
  • 2-(3,3-Difluorocyclohexyl)acetic acid
  • 2-(3-Fluoro-5,5-dimethylcyclohexyl)acetic acid

Uniqueness

2-(3,3-Difluoro-5,5-dimethylcyclohexyl)acetic acid is unique due to the presence of two fluorine atoms and two methyl groups on the cyclohexyl ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H16F2O2

Molecular Weight

206.23 g/mol

IUPAC Name

2-(3,3-difluoro-5,5-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H16F2O2/c1-9(2)4-7(3-8(13)14)5-10(11,12)6-9/h7H,3-6H2,1-2H3,(H,13,14)

InChI Key

UOBDLSVHSWEKEC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(F)F)CC(=O)O)C

Origin of Product

United States

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